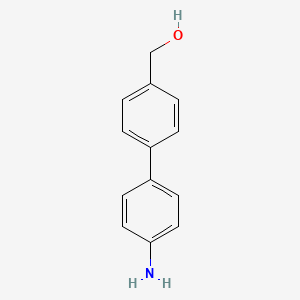

4-(4-Aminophenyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

393522-98-0 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

[4-(4-aminophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9,14H2 |

InChI Key |

NHVWYPKGMWDYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Significance As a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 4-(4-Aminophenyl)benzyl alcohol in organic chemistry stems from its nature as a versatile synthetic intermediate or "building block". cymitquimica.comhilarispublisher.com Organic building blocks are fundamental molecular units used to construct larger, more intricate chemical structures. hilarispublisher.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, such as acylation, alkylation, and esterification, enabling its incorporation into diverse molecular frameworks. ontosight.ai

The dual functionality of this compound is key to its role in synthesis. Chemists can selectively react one functional group while leaving the other intact for subsequent transformations. This controlled reactivity is fundamental to the multi-step synthesis of complex target molecules. Industrial production methods often involve the reduction of 4-nitrobenzyl alcohol or the amination of benzyl (B1604629) halides. guidechem.com A laboratory-scale synthesis involves the reduction of 4-nitrobenzyl alcohol using a hydrazine (B178648) hydrate-Raney nickel system, which has been shown to produce the compound with high yield. google.com

Research has demonstrated its application in the synthesis of a variety of compounds, highlighting its versatility.

View Applications as a Synthetic Intermediate

| Application Area | Specific Use | Reference |

|---|---|---|

| Complex Organic Esters | Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. | chemicalbook.comsigmaaldrich.comfishersci.com |

| Dyes and Pigments | Used as a building block for producing cross-azo compounds. | sigmaaldrich.comsigmaaldrich.comontosight.ai |

| Biotechnology & Pharmaceuticals | Reactant for synthesizing cathepsin B cleavable dipeptide linkers and hydrogelators for drug delivery. | sigmaaldrich.comsigmaaldrich.com |

| Medicinal Chemistry | Serves as an intermediate in the synthesis of molecules like local anesthetics and antihistamines. | guidechem.com |

| Materials Science | Acts as a monomer or precursor for high-performance polymers, particularly polyimides. | core.ac.ukambeed.com |

Overview of Academic Research Trajectories and Future Directions

Established Synthetic Routes to the Core Structure

Established synthetic routes to this compound and its immediate precursors rely on robust and well-documented chemical transformations. These methods include the reduction of nitro and carbonyl functionalities, as well as carbon-carbon bond-forming reactions.

Reductive Transformations of Precursors

A common and direct approach to synthesizing aminobenzyl alcohols involves the reduction of corresponding nitro or carbonyl compounds. The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield.

Catalytic hydrogenation is a widely employed method for the reduction of a nitro group to an amine. In the context of this compound synthesis, this typically involves the reduction of a nitro-substituted benzyl (B1604629) alcohol precursor.

A prominent example is the reduction of 4-nitrobenzyl alcohol. guidechem.comgoogle.com This transformation can be effectively carried out using various catalytic systems. One such system involves the use of a hydrazine (B178648) hydrate-Raney nickel system. google.com In a typical procedure, 4-nitrobenzyl alcohol is dissolved in a suitable solvent like methanol (B129727) or isopropanol, and then treated with hydrazine hydrate (B1144303) in the presence of Raney nickel as the catalyst. google.com The reaction mixture is heated to facilitate the reduction, and upon completion, the catalyst is filtered off, and the product is isolated after solvent removal and purification. google.com Yields for this method have been reported to be as high as 93.5%. google.com

Another approach utilizes hydrogen gas with a ruthenium complex as the catalyst. chemicalbook.com For instance, a ruthenium complex in tetrahydrofuran (B95107) with potassium methoxide (B1231860) can effectively catalyze the hydrogenation of nitro-substituted precursors at room temperature under hydrogen pressure. chemicalbook.com

The general scheme for the catalytic hydrogenation of 4-nitrobenzyl alcohol is depicted below:

Starting Material: 4-Nitrobenzyl alcohol

Reagents: H₂ gas or Hydrazine Hydrate

Catalyst: Raney Nickel, Ruthenium complex, Palladium, or Platinum google.comgoogle.comacs.org

Product: 4-Aminobenzyl alcohol

The progress of the reduction of similar nitroaromatic compounds, such as p-nitrobenzaldehyde, can be monitored by observing the disappearance of the starting material's absorption band and the appearance of new peaks corresponding to the intermediate p-nitrobenzyl alcohol and the final product, p-aminobenzyl alcohol. researchgate.net

Table 1: Catalytic Hydrogenation of 4-Nitrobenzyl Alcohol Precursors

| Catalyst System | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Raney Nickel | Hydrazine Hydrate | Methanol | 70 | 93.5 | google.com |

| Raney Nickel | Hydrazine Hydrate | Isopropanol | 85 | 91.1 | google.com |

| Ruthenium Complex | Hydrogen Gas | Tetrahydrofuran | 20 | 93 | chemicalbook.com |

The synthesis of this compound can also be approached through the chemoselective reduction of precursors containing both a carbonyl group (aldehyde or carboxylic acid) and another functional group that needs to be preserved or is introduced in a subsequent step. The key challenge in this approach is to selectively reduce the aldehyde or carboxylic acid to an alcohol without affecting other reducible groups, such as a nitro group or an ester.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the selective reduction of aldehydes and ketones. masterorganicchemistry.comrsc.org For instance, in the synthesis of certain 4-aminobenzyl alcohol derivatives, sodium borohydride has been used to reduce a benzaldehyde (B42025) to a benzyl alcohol. google.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. google.com

In some cases, a combination of reagents can be used to achieve higher chemoselectivity. For example, a combination of sodium borohydride and acetylacetone (B45752) has been developed for the efficient and selective reduction of aldehydes in the presence of ketones. rsc.org While not directly applied to this compound in the provided context, this principle of enhancing selectivity is a valuable strategy in organic synthesis.

Furthermore, the reduction of a carboxylic acid or its ester to an alcohol can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). google.com However, the high reactivity of LiAlH₄ often necessitates the protection of other sensitive functional groups. A patent describes a process where a lower-alkyl 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzoate is reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. google.com

The chemoselective reduction of a bifunctional precursor like methyl 4-formylbenzoate (B8722198) has been explored in laboratory experiments to illustrate this concept. researchgate.net Using sodium borohydride, the aldehyde group can be selectively reduced to a hydroxyl group while the ester group remains intact. researchgate.net

Table 2: Chemoselective Reduction of Carbonyl Precursors

| Precursor | Reducing Agent | Solvent | Product | Key Feature | Reference |

| 4-[Amino-(polycarbon-lower-alkyl)-amino]-2-halobenzaldehyde | Sodium Borohydride | Methanol | 4-[Amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohol | Selective aldehyde reduction | google.com |

| Methyl 4-formylbenzoate | Sodium Borohydride | Not specified | Methyl 4-(hydroxymethyl)benzoate | Selective reduction of aldehyde over ester | researchgate.net |

| α,β-Unsaturated Ketones | Triethylsilane (HSiEt₃) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO) | Not specified | Conjugate reduction product or fully reduced product | Reagent-controlled chemoselectivity | organic-chemistry.org |

Carbon-Carbon Coupling Approaches in Aryl-Amine Benzyl Alcohol Synthesis

The construction of the biphenyl (B1667301) core is a fundamental strategy in the synthesis of this compound. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgnih.gov

The Suzuki-Miyaura coupling can be employed to create the biphenyl linkage, which is then followed by a reduction step to furnish the final benzyl alcohol. This strategy allows for the convergent assembly of the target molecule from two separate building blocks.

A general approach involves the coupling of an aryl halide containing a protected or masked amino group with an arylboronic acid or ester bearing a formyl or ester group. For example, a bromoaniline derivative can be coupled with a formylphenylboronic acid. wikipedia.orgnih.gov The resulting biphenyl aldehyde can then be reduced to the corresponding benzyl alcohol.

The Suzuki-Miyaura reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like CataXCium A Pd G3, in the presence of a base like potassium carbonate or cesium carbonate. nih.govyoutube.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and functional group tolerance. youtube.comyoutube.com

Following the successful coupling, the formyl group of the biphenyl intermediate is reduced to a hydroxyl group. This reduction can be achieved using standard reducing agents like sodium borohydride, as previously discussed. If a protected amino group was used, a deprotection step would be necessary to reveal the free amine.

An alternative sequence involves coupling a bromo- or iodobenzyl alcohol (or a protected version) with an aminophenylboronic acid. This approach directly installs the required hydroxymethyl group on one of the aromatic rings prior to the coupling reaction.

Table 3: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Subsequent Step | Reference |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | Not specified | - | nih.gov |

| Aryl bromide | Alkyl amine-borane | Pd₂(dba)₃ | KOH | - | nih.gov |

| Diaryl bromide | Boronic ester | Palladium DPPF dichloride | Cesium carbonate | - | youtube.com |

Reductive Amination Protocols for Introduction of the Amino Moiety

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be utilized to introduce the amino group onto a pre-existing benzyl alcohol framework. masterorganicchemistry.comyoutube.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comarkat-usa.org

While not a direct route to this compound starting from simple precursors, this methodology is highly relevant for the synthesis of derivatives or for introducing the amino group at a later stage of a synthetic sequence. For instance, if one were to synthesize a derivative of this compound, reductive amination could be used to install a substituted amino group.

The reaction is often carried out as a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are mixed together. youtube.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical, with NaBH₃CN being particularly effective as it can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

A practical procedure for reductive amination can involve stirring a mixture of an arylaldehyde and an amine in a solvent like methanol or benzene (B151609) in the presence of acetic acid to facilitate imine formation, followed by the addition of the reducing agent. arkat-usa.org

Table 4: Reductive Amination for C-N Bond Formation

| Carbonyl Compound | Amine | Reducing Agent | Key Feature | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of imine/iminium ion | masterorganicchemistry.com |

| Arylaldehyde | Primary/Secondary Amine | Sodium Borohydride (NaBH₄) / Acetic Acid | One-pot procedure | arkat-usa.org |

| Ketone | Benzylamine | Sodium Cyanoborohydride (NaBH₃CN) | Formation of a more substituted amine | youtube.com |

Advanced Synthetic Transformations Involving this compound

The presence of both an amino and a hydroxyl group on the this compound molecule opens up numerous avenues for sophisticated chemical modifications. These transformations are key to harnessing the full potential of this compound in various applications.

Functionalization of Hydroxyl Group: Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The formation of esters from this compound can be achieved through reaction with various carboxylic acids or their derivatives. For instance, it is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. sigmaaldrich.comchemicalbook.comfishersci.frfishersci.comsigmaaldrich.com The reaction of 2-chloro-4-(2-diethylaminoethylamino)benzyl alcohol with reagents like acetic anhydride, propionic anhydride, and benzoyl chloride yields the corresponding esters. google.com Niobium(V) chloride has been shown to be an effective catalyst for the direct esterification of carboxylic acids with benzyl alcohol. nih.gov

Etherification: The synthesis of ethers from benzyl alcohols can be accomplished through various catalytic methods. Iron(III) chloride in propylene (B89431) carbonate provides a green and recyclable system for the symmetrical etherification of benzyl alcohols. nih.gov For unsymmetrical ethers, a combination of iron(II) chloride and a pyridine (B92270) bis-thiazoline ligand offers high selectivity. nih.gov Another efficient method for the chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgorganic-chemistry.org This method is particularly effective for benzyl alcohols with electron-donating groups. organic-chemistry.org

Functionalization of Amino Group: Amide and Amine Derivative Formation

The amino group of this compound is a key site for forming amide and other amine derivatives, significantly expanding its chemical utility.

Amide Formation: The direct coupling of alcohols and amines to form amides is a significant area of research. A ruthenium catalyst generated in situ can mediate the direct coupling of primary alcohols with primary alkylamines to produce secondary amides. organic-chemistry.org Furthermore, a manganese pincer complex has been used to catalyze the acceptorless dehydrogenative coupling of benzyl alcohols and ammonia (B1221849) to synthesize amides. elsevierpure.com A plausible mechanism involves the formation of a 1-aminoalkoxide hemiaminal intermediate. elsevierpure.com Copper-based catalysts, such as a modular Cu/ABNO system and a maghemite-copper oxide nanocomposite, have also been developed for the aerobic oxidative coupling of alcohols and amines to amides. organic-chemistry.orgindianchemicalsociety.com

Amine Derivative Formation: The amino group can be functionalized to create a wide range of derivatives. For example, a deoxyamination methodology using N-haloimides and triphenylphosphine allows for the synthesis of phthalimide (B116566) and other amine derivatives from alcohols. iu.edu

Catalytic Dehydrogenation for Imine Generation and Subsequent Reactions

The catalytic dehydrogenation of benzyl alcohols can lead to the formation of aldehydes, which can then participate in subsequent reactions such as imine formation. The selective oxidation of benzyl alcohol to benzaldehyde is a crucial transformation. mdpi.comcardiff.ac.ukrsc.org This can be coupled with the hydrogenation of other molecules, creating a tandem dehydrogenation-hydrogenation process. st-andrews.ac.uk For example, the hydrogenation of phenylacetylene (B144264) can be coupled with the dehydrogenation of benzyl alcohol over a Cu/CeO2 catalyst. st-andrews.ac.uk The dehydrogenation of 4-methylbenzyl alcohol to 4-methylbenzyl aldehyde is another example of this type of reaction. researchgate.net

Photocatalytic Modifications (e.g., C-S bond formation)

Photocatalysis offers a green and efficient approach to chemical transformations. Visible-light photoredox catalysis can be used for the amidation of benzylic alcohols. nih.gov Modified TiO2 and other semiconductor materials are often used as photocatalysts for the selective oxidation of benzyl alcohol. researchgate.netrsc.org For instance, Ir/TiO2 has shown high activity for this transformation. researchgate.netrsc.org Furthermore, photocatalysis can be employed for C-S bond formation. For example, a metal-free dehydrative cross-coupling of sulfinic acids with allylic alcohols can be achieved under aqueous conditions, with water acting as a promoter. nih.gov The synthesis of benzylic sulfides can also be accomplished via visible-light-promoted thiolation of benzyl chlorides with thiosulfonates. organic-chemistry.org

Optimization of Reaction Pathways and Control of Purity in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives.

Strategies for Enhancing Reaction Yield and Selectivity

Several strategies can be employed to improve the efficiency of synthetic routes. The choice of catalyst is paramount. For instance, in the reduction of p-nitrobenzaldehyde, a Pd@CF2 catalyst predominantly promotes the formation of p-aminobenzyl alcohol, whereas Pd/C leads to p-toluidine. researchgate.net The development of site-selective organocatalysts, such as those derived from 4-aminopyridine, has been shown to improve both activity and selectivity in the functionalization of alcohols. chemrxiv.orgresearchgate.net

The reaction conditions, including solvent and temperature, also play a significant role. For example, a method for preparing 4-aminobenzyl alcohol with a high yield involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system in a C1-C6 alcohol solvent. google.com In the chemoselective oxidation of aminobenzyl alcohols, optimizing the copper catalyst, base, and cocatalyst concentrations can lead to excellent yields of the corresponding aldehydes under mild conditions. nih.gov

The use of green and recyclable solvents, such as propylene carbonate in etherification reactions, can also contribute to more sustainable and efficient processes. nih.gov Furthermore, photo-illuminated liquid phase hydrogenation using catalysts derived from natural zeolites has demonstrated high yields of benzyl alcohol. springerprofessional.de

Below is a table summarizing various synthetic approaches and their reported yields for reactions involving benzyl alcohol derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 4 Aminophenyl Benzyl Alcohol

Intrinsic Reactivity Profiles of the Amino and Hydroxyl Functionalities

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the same molecular scaffold makes 4-(4-aminophenyl)benzyl alcohol a substrate of interest for studying chemoselectivity. solubilityofthings.comlibretexts.org The amino group is basic and nucleophilic, while the hydroxyl group is a weak acid and can be oxidized or act as a nucleophile. solubilityofthings.comkhanacademy.orglumenlearning.comlibretexts.org Their relative reactivity depends heavily on the specific reaction conditions, including the choice of reagents and catalysts.

Preferential Reactivity in Multi-Functional Transformations (e.g., acetylation vs. oxidation)

Achieving selective functionalization of one group in the presence of the other is a common challenge in organic synthesis. For molecules like this compound, which contain multiple oxidizable functional groups, selective oxidation of the alcohol is particularly difficult. nih.gov

In the case of acetylation, the more nucleophilic amino group would typically react faster than the hydroxyl group with an acylating agent under neutral or basic conditions. Conversely, selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid requires careful selection of an oxidant that does not affect the electron-rich aniline (B41778) moiety.

Research into the chemoselective oxidation of aminobenzyl alcohols has shown that specific catalytic systems can achieve high selectivity for the alcohol group. nih.govelsevierpure.com For instance, a copper(I) iodide/TEMPO/DMAP system under an oxygen atmosphere has been reported to efficiently oxidize a range of aminobenzyl alcohols to their corresponding aldehydes in excellent yields, without forming N-oxidized byproducts. nih.gov This method is notable for its mild conditions, proceeding at room temperature. nih.gov The success of this system highlights that even with a sensitive amino group present, the alcohol can be targeted selectively. nih.govnih.gov

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 2-Aminobenzyl alcohol | CuI/DMAP/TEMPO, O₂, rt | 2-Aminobenzaldehyde | Excellent |

| (2-Amino-5-methylphenyl)methanol | CuI/DMAP/TEMPO, O₂, rt | 2-Amino-5-methylbenzaldehyde | Excellent |

| 4-(Hydroxymethyl)phenol | CuI/DMAP/TEMPO, O₂, rt | 4-Hydroxybenzaldehyde | Excellent |

| Generic Amino Alcohol | AZADO/Copper, Air, rt | Amino Carbonyl Compound | Good to High |

The data indicates that catalytic systems have been developed to successfully oxidize the alcohol group in the presence of an amine, a challenge directly applicable to this compound. elsevierpure.comnih.gov

Stability of Alcohol Moiety under Various Reaction Conditions

The stability of the benzyl (B1604629) alcohol moiety is a critical factor in its synthesis and application. Under aerobic conditions, especially when exposed to air over long periods, benzyl alcohol can slowly oxidize to form benzaldehyde (B42025) and subsequently benzoic acid. researchgate.netmdpi.com This degradation can be a concern in formulations and long-term storage. researchgate.net

The reaction of benzaldehyde with unreacted benzyl alcohol can also lead to the formation of benzaldehyde dibenzyl acetal, an impurity that may be found in commercial benzyl alcohol exposed to the atmosphere. researchgate.netmdpi.com

Under acidic conditions, the benzyl alcohol group can undergo other transformations. For instance, in the presence of strong acids, primary alcohols can undergo dehydration to form ethers. manavchem.com Research on the reaction of benzyl alcohol with atomic chlorine, which generates hydrochloric acid in situ, showed the formation of dibenzyl ether as a major product. mdpi.com Furthermore, Friedel-Crafts-type alkylation reactions can occur where the benzyl alcohol acts as an alkylating agent for other aromatic compounds in the presence of a suitable catalyst. ias.ac.in

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. nih.gov These methods provide detailed insights into transition states, reaction barriers, and the influence of environmental factors like solvents.

Density Functional Theory (DFT) Calculations for Transition State Optimization and Reaction Barrier Analysis

DFT calculations are widely used to model the mechanisms of chemical reactions, including the oxidation of alcohols. youtube.com For the oxidation of benzyl alcohol, theoretical studies have been conducted to understand how the reaction proceeds on catalyst surfaces and with various oxidizing agents. hilarispublisher.comnih.govresearchgate.net

For example, DFT studies on the photocatalytic oxidation of benzyl alcohol on a TiO₂ surface clarified that the alcohol's interaction with the surface leads to the formation of an alkoxide species. hilarispublisher.com This species creates new energy levels that enable visible-light absorption. The calculations identified the dissociation of the methylene (B1212753) C-H bond, assisted by O₂, as the rate-determining step. hilarispublisher.com Similarly, DFT has been used to investigate the oxidation of alcohols catalyzed by copper-TEMPO systems, mapping out potential reaction pathways and identifying the most favorable one. rsc.org Such studies can determine the energetics of intermediates and transition states, revealing the activation barriers for each step of the proposed mechanism. nih.gov

| System/Reaction | Computational Finding | Implication for Mechanism | Reference |

|---|---|---|---|

| Benzyl alcohol on TiO₂ surface | Dissociation of methylene C-H is the rate-determining step. | Identifies the key bond-breaking event that controls the reaction speed. | hilarispublisher.com |

| (bpy)CuI-TEMPO/NMI catalyzed alcohol oxidation | Identified a favorable pathway involving alcohol coordination to Cu(I) followed by H-abstraction by TEMPO. | Elucidates the role of each component in the catalytic cycle. | rsc.org |

| Benzyl alcohol on Pd-Zn/TiO₂ | Predicted stabilization of benzyl alcohol on Pd sites and benzaldehyde on Zn sites. | Explains the selectivity of the bimetallic catalyst. | nih.gov |

| Benzyl alcohol oxidation by graphene oxide | Epoxide functions on the graphene surface promote catalyst turnover. | Highlights the active sites in a metal-free catalytic system. | nih.gov |

These examples demonstrate how DFT can be applied to understand the oxidation of the alcohol moiety in this compound, providing insights into catalyst design and reaction optimization.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly to identify the rate-determining step. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org A significant primary KIE is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

For reactions involving benzyl alcohol, KIE studies have been crucial. For example, the oxidation of benzyl alcohol often involves the cleavage of the C-H bond at the benzylic position. rsc.org Studies on the oxidation of benzyl alcohol catalyzed by chloroperoxidase, using α-monodeuterated benzyl alcohol, revealed a significant KIE, providing information about the reaction mechanism. rsc.org Similarly, the photolysis of o-nitrobenzyl alcohol derivatives shows a strong KIE (up to 8.3) at the benzylic center, indicating that C-H bond cleavage is involved in the slow step. nih.gov In enzyme-catalyzed oxidations of benzyl alcohol, both substrate deuterium (B1214612) isotope effects and solvent isotope effects have been used to dissect complex kinetic steps, such as hydride transfer. nih.gov A large KIE value strongly suggests that C-H bond abstraction is the rate-limiting step. rsc.org

Modeling of Solvent Effects on Reaction Dynamics and Energetics

Solvents can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. numberanalytics.comwikipedia.org Computational modeling is a key method for understanding these effects. ucsb.eduspringernature.com Two main approaches are used: explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, which treat the solvent as a continuous medium with specific properties like a dielectric constant. numberanalytics.comucsb.educhemrxiv.org

The choice of solvent can alter reaction rates by orders of magnitude, especially for reactions involving polar or charged transition states. numberanalytics.com Computational studies have shown that for many reactions, including explicit solvent molecules—particularly protic solvents capable of hydrogen bonding—in the calculation of transition state energies is crucial for obtaining accurate results. nih.gov For a molecule like this compound, the polarity and hydrogen-bonding ability of the solvent would significantly affect the reactivity of both the amino and hydroxyl groups. acs.org For example, a polar protic solvent could stabilize the developing negative charge on the oxygen in the alkoxide intermediate during oxidation, while also solvating the amine, potentially altering the chemoselectivity of a reaction. DFT calculations combined with a continuum solvent model can predict how the activation energy of a reaction changes from the gas phase to a solvent, providing insight into whether the solvent will accelerate or decelerate the reaction. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnih.gov The energy and spatial distribution of these orbitals are key to understanding chemical reactions. nih.gov For a given molecule, the HOMO is the orbital from which it is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

In the case of this compound, a qualitative FMO analysis can predict its reactive behavior. The molecule possesses two key functional groups: an aniline moiety and a benzyl alcohol moiety.

HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly located on the electron-rich aminophenyl ring. The nitrogen atom of the amino group, with its lone pair of electrons, significantly raises the energy of the HOMO and concentrates its density on the aniline portion of the molecule. This high-energy HOMO makes the amino group and the attached phenyl ring susceptible to attack by electrophiles.

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be distributed primarily across the benzyl alcohol portion, particularly the phenyl ring and the benzylic carbon. This distribution makes these sites susceptible to nucleophilic attack, especially if the hydroxyl group is protonated or converted into a better leaving group.

The interaction between these frontier orbitals governs the molecule's reactivity. For instance, in an electrophilic substitution reaction, the electrophile would interact with the HOMO localized on the aminophenyl ring. Conversely, a nucleophile would target the areas of high LUMO density. FMO theory provides a framework for understanding why reactions occur at specific sites within a molecule. numberanalytics.com

| Orbital | Predicted Location | Implied Reactivity |

| HOMO | Aminophenyl ring, particularly the nitrogen atom | Nucleophilic character; site for electrophilic attack |

| LUMO | Benzyl alcohol ring and benzylic carbon | Electrophilic character; site for nucleophilic attack |

Molecular Electrostatic Potential (MEPS) Mapping for Electrophilic and Nucleophilic Attack Sensitivity

Molecular Electrostatic Potential (MEPS) mapping is a computational technique that illustrates the charge distribution within a molecule, providing crucial insights into its reactivity. researchgate.net The MEPS map displays regions of varying electrostatic potential on the molecule's electron density surface. These regions are color-coded: electron-rich areas, which are prone to electrophilic attack, are typically shown in red or yellow, while electron-deficient areas, susceptible to nucleophilic attack, are colored blue. researchgate.netresearchgate.net

For this compound, a MEPS map would reveal distinct regions of positive and negative potential:

Negative Potential (Electron-Rich Regions): The most significant regions of negative electrostatic potential (red) would be centered around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. The π-system of the electron-rich aminophenyl ring would also exhibit a negative potential. These sites are the primary targets for electrophiles.

Positive Potential (Electron-Deficient Regions): Regions of high positive electrostatic potential (blue) would be located on the hydrogen atoms of the hydroxyl (-OH) and amino (-NH₂) groups. These hydrogens are acidic and represent sites for nucleophilic interaction or hydrogen bonding. The hydrogen atoms on the aromatic rings would show a lesser positive potential.

The MEPS analysis, therefore, complements the FMO theory by visually representing the sites most likely to be involved in electrostatic interactions, guiding the prediction of how the molecule will interact with other charged or polar species. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Susceptibility |

| Oxygen of -OH group | Negative (Red/Yellow) | Electrophilic Attack |

| Nitrogen of -NH₂ group | Negative (Red/Yellow) | Electrophilic Attack |

| Hydrogen of -OH group | Positive (Blue) | Nucleophilic Attack |

| Hydrogens of -NH₂ group | Positive (Blue) | Nucleophilic Attack |

Mechanistic Pathways in Catalytic Transformations Involving this compound and its Analogs

Hydrogen Borrowing Mechanisms in N-Alkylation Reactions

The N-alkylation of amines with alcohols via a "hydrogen borrowing" or "borrowing hydrogen" (BH) methodology is a highly atom-economical and sustainable process for forming C-N bonds, with water as the only byproduct. researchgate.netfigshare.com This transformation is typically catalyzed by transition metal complexes (e.g., based on ruthenium, iridium, or copper) or, more recently, by metal-free organocatalysts. rsc.orgrsc.org

The general mechanism involves three key steps:

Oxidation (Dehydrogenation): The catalyst first abstracts two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. The catalyst temporarily "stores" these hydrogen atoms, often as a metal hydride.

Condensation: The in situ generated aldehyde reacts with an amine to form an imine intermediate, with the elimination of a water molecule.

Reduction (Hydrogenation): The catalyst then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. researchgate.net

In the context of this compound, the molecule could potentially act as either the alcohol or the amine component. However, given its structure, it is most commonly considered as the alcohol source for alkylating other amines. In such a reaction, the benzylic alcohol group would be oxidized to an aldehyde. This aldehyde would then react with a separate primary or secondary amine to form an imine, which is subsequently reduced by the catalyst to yield the N-alkylated product. The presence of the amino group on the phenyl ring can influence the electronic properties of the benzyl alcohol, potentially affecting the rate of the initial oxidation step.

| Catalyst Type | Role | Example Reaction | Reference |

| Heterogeneous Copper (Cu) | N-Alkylation of aniline with benzylic alcohols | Forms secondary amines without additives. | rsc.org |

| N-Heterocyclic Carbene (NHC) | Metal-free N-alkylation of amines with benzyl alcohols | Organocatalyst stores hydrogen via a Single Electron Transfer (SET) process. | rsc.org |

| Iridium (Cp*Ir) Complex | C-C bond formation with 1,2-amino alcohols | Demonstrates functional group tolerance for amine-containing alcohols. | nih.gov |

Hydrodeoxygenation Pathways in Model Biomass Conversion Systems

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oils (bio-oils) into stable, high-energy-density biofuels and chemical feedstocks. nih.gov Aromatic alcohols, such as benzyl alcohol and its derivatives, are often used as model compounds to study HDO mechanisms because they represent structural motifs found in lignin, a major component of biomass. nih.govku.edu

The HDO of an aromatic alcohol like this compound over a heterogeneous catalyst (often a supported non-noble metal like Co or Ni, or a noble metal like Pd) generally proceeds through a proposed pathway:

Adsorption: The aromatic alcohol adsorbs onto the surface of the catalyst.

C-O Bond Activation/Cleavage: The benzylic C-OH bond is cleaved. This is often the rate-determining step and can occur via different routes. A common pathway involves the protonation of the hydroxyl group by an acidic site on the catalyst or by H⁺ generated from H₂, followed by the elimination of a water molecule to form a stabilized benzylic carbocation. nih.gov

Hydrogenation: The resulting carbocation is then hydrogenated by a hydride (H⁻), also generated from the dissociation of H₂ on the catalyst surface, to form the final deoxygenated product (an aromatic alkane). nih.gov

| Proposed Step | Description | Key Intermediate |

| 1. Adsorption | Substrate (aromatic alcohol) and H₂ adsorb onto the catalyst surface. | - |

| 2. C-O Cleavage | The hydroxyl group is eliminated as a water molecule. | Benzylic Carbocation |

| 3. Hydrogenation | The carbocation is attacked by a hydride to form the alkane product. | - |

Photo-oxidation Mechanisms

The photo-oxidation of benzyl alcohols offers a green and selective method for synthesizing aldehydes and ketones, often using a photocatalyst (like Eosin Y or TiO₂) and an oxidant, typically molecular oxygen (O₂), under light irradiation. organic-chemistry.orguct.ac.za

Mechanistic studies suggest that the reaction often proceeds via a hydrogen atom transfer (HAT) process:

Photoexcitation: The photocatalyst absorbs light, promoting it to an excited state with enhanced oxidizing or reducing power.

Radical Formation: The excited photocatalyst abstracts a hydrogen atom from the benzylic position of the alcohol. This generates a stabilized benzyl radical. organic-chemistry.orgresearchgate.net

Oxygen Addition: The benzyl radical rapidly reacts with ground-state molecular oxygen (³O₂) to form a peroxyl radical.

Product Formation: The peroxyl radical undergoes further transformations, often involving another radical intermediate, to yield the corresponding aldehyde (from a primary alcohol) or ketone (from a secondary alcohol) and a reactive oxygen species.

When applied to this compound, this mechanism would selectively oxidize the primary alcohol function to an aldehyde, yielding 4-(4-aminophenyl)benzaldehyde. The reaction conditions can be tuned to achieve high selectivity, avoiding over-oxidation to the carboxylic acid. uct.ac.zamdpi.com The electron-donating amino group may enhance the rate of the initial hydrogen abstraction step.

| Catalyst/System | Key Mechanistic Feature | Product Selectivity | Reference |

| Eosin Y / O₂ / Blue LED | Photocatalytic Hydrogen Atom Transfer (HAT) | Excellent yields and selectivity for aldehydes/ketones. | organic-chemistry.org |

| TiO₂ or Pt/TiO₂ / UV light | Generation of benzyl radical on catalyst surface | Highly selective to benzaldehyde (>99%). | uct.ac.za |

| Fe(III) ions / H₂O / UV light | Formation of benzyl radical, reaction with O₂ | Oxidation to benzaldehyde and further to benzoic acid. | researchgate.net |

Role of Lewis Acid/Base Interactions in Catalysis

The catalytic chemistry of this compound is intrinsically linked to the molecule's dual functionality: the presence of a hydroxyl group amenable to activation by Lewis acids and an amino group that acts as a Lewis base. This duality governs its reactivity, creating complex interactions that can either facilitate or hinder catalytic transformations.

Lewis acids are pivotal in activating the benzyl alcohol moiety. In a general mechanism for nucleophilic substitution, a Lewis acid (e.g., Sn(OTf)₂, B(C₆F₅)₃) coordinates to the hydroxyl group. This coordination enhances the leaving group ability of the hydroxyl, facilitating its departure and the formation of a stabilized benzylic carbocation intermediate. researchgate.net This electrophilic intermediate is then susceptible to attack by a nucleophile to form the final product. This direct substitution pathway is a common strategy for the functionalization of alcohols, avoiding their classical, multi-step conversion to halides or pseudohalides first. researchgate.netfishersci.fr

However, the presence of the amino group in the this compound structure introduces a significant layer of complexity. The nitrogen atom's lone pair of electrons confers Lewis basicity, creating a competing site for interaction with the Lewis acid catalyst. This interaction can have several consequences:

Catalyst Sequestration: The amino group can form a stable coordination complex with the Lewis acid catalyst. This interaction can be strong, particularly with hard Lewis acids, effectively sequestering the catalyst from the reaction medium. This can lead to catalyst deactivation or inhibition, as the catalyst is no longer available to activate the intended alcohol group. nih.govmdpi.com Studies on the oxidation of other amino alcohols using metal catalysts have highlighted that the high affinity of nitrogen for metal active sites can lead to their blocking. mdpi.com

Intramolecular Interactions: The Lewis basic amino group can also interact with reaction intermediates. For instance, it could potentially stabilize the benzylic carbocation formed after the hydroxyl group's departure, influencing the regioselectivity and stereoselectivity of subsequent nucleophilic attack.

The chemoselective oxidation of aminobenzyl alcohols provides a clear example of these competing interactions. In such reactions, an ideal catalyst must selectively activate the alcohol without being deactivated by the amine. Research on the copper-catalyzed aerobic oxidation of 2-aminobenzyl alcohol, an isomer of the core structure of the title compound, demonstrates the delicate balance required. A combination of a copper(I) salt (a Lewis acid), a base (DMAP), and a radical species (TEMPO) was necessary to achieve high yields of the corresponding aldehyde, highlighting that simple Lewis acid catalysis is insufficient. nih.gov Without the additional base, the reaction does not proceed, suggesting the amino group's interaction with the catalyst system is critical. nih.gov

The following table presents data from a study on the chemoselective oxidation of 2-aminobenzyl alcohol, illustrating the yields achieved under optimized conditions, which underscores the complexity of catalyzing reactions on molecules with both amino and alcohol functionalities.

Table 1: Catalytic Aerobic Oxidation of 2-Aminobenzyl Alcohol

| Entry | Catalyst System | Substrate | Product | Yield (%) |

| 1 | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) | (2-aminophenyl)methanol | 2-aminobenzaldehyde | 88 |

| 2 | CuI (10 mol%), TEMPO (1 mol%) | (2-aminophenyl)methanol | 2-aminobenzaldehyde | No Reaction |

Data sourced from a study on the chemoselective oxidation under mild conditions. nih.gov The reaction was performed in acetonitrile (B52724) under an O₂ balloon.

This dual electronic character suggests that this compound is an ideal candidate for catalysis involving Frustrated Lewis Pairs (FLPs) or synergistic Lewis acid/base systems. In such a scenario, the intramolecular amino group could act as the Lewis base component, working in concert with an external Lewis acid to activate substrates or facilitate specific reaction pathways, such as dehydration.

The table below summarizes the potential roles of the functional groups in this compound in the context of Lewis acid/base catalysis.

Table 2: Functional Group Roles in Catalysis

| Functional Group | Type | Potential Catalytic Interaction |

| Hydroxyl (-OH) | Lewis Base | Coordination with a Lewis Acid to facilitate leaving group departure and carbocation formation. |

| Amino (-NH₂) | Lewis Base | Coordination with a Lewis Acid, potentially leading to catalyst inhibition or modulation. Can act as an internal base to assist in proton transfer steps. |

Structure Activity Relationship Sar and Scaffold Design Based on 4 4 Aminophenyl Benzyl Alcohol

Influence of Functional Groups on Molecular Interactions and Reactivity

The amino (-NH₂) and hydroxyl (-OH) groups are the primary determinants of the compound's chemical personality. guidechem.comontosight.ai They serve as both hydrogen bond donors and acceptors, a characteristic that profoundly influences its physical and chemical properties. nih.govechemi.com

The 4-(4-Aminophenyl)benzyl alcohol molecule, also known as (4-aminophenyl)methanol, possesses two hydrogen bond donor sites (the H atoms of the -OH and -NH₂ groups) and two acceptor sites (the lone pairs on the oxygen and nitrogen atoms). nih.govechemi.com This capacity allows for the formation of extensive networks of intermolecular hydrogen bonds. Research on the crystal structure of 4-aminobenzyl alcohol reveals that the molecules are linked by these hydrogen bonds. researchgate.net Specifically, the hydroxyl group's hydrogen atom forms a bond with the nitrogen atom of an adjacent molecule, while one of the amino group's hydrogen atoms bonds with the hydroxyl oxygen of another neighbor. This intricate network of interactions is a defining feature of the compound's solid-state architecture. researchgate.net

The specific pattern of hydrogen bonding directly influences the compound's crystallographic properties. A study identified a second polymorph of 4-aminobenzyl alcohol that adopts a "herringbone" structure when viewed along a specific crystallographic axis. researchgate.net This arrangement is a direct consequence of the directional nature of the hydrogen bonds, which organize the molecules into stacked, interconnected layers. researchgate.net

The presence of the reactive amino and hydroxyl groups makes this compound a versatile chemical intermediate. ontosight.ai The amino group can readily undergo reactions such as acylation and alkylation, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. This dual reactivity allows it to serve as a starting material for a wide range of more complex molecules. ontosight.aisigmaaldrich.com

Rational Design of Novel Compounds Utilizing the this compound Scaffold

The bifunctional nature of the this compound scaffold makes it an attractive starting point for the rational design of new molecules with specific biological or material properties.

The rational design of new therapeutic agents often involves modifying a core scaffold to enhance potency and optimize pharmacokinetic properties. A patented process illustrates this principle, where derivatives of 4-aminobenzyl alcohol were synthesized and evaluated for their schistosomacidal (anti-parasitic) properties. google.com By modifying the amino group, researchers could systematically alter the compound's biological activity. google.com This approach, where structural changes are correlated with activity, is a cornerstone of modern drug discovery. nih.govnih.gov

Table 1: Conceptual Structural Modifications of the this compound Scaffold

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Amino Group (-NH₂) ** | Acylation, Alkylation, Sulfonylation | Altering solubility, membrane permeability, and binding interactions with target proteins. |

| Hydroxyl Group (-OH) ** | Etherification, Esterification, Oxidation | Modulating metabolic stability and creating new points for molecular interactions. |

| Aromatic Rings | Halogenation, Nitration, Alkylation | Influencing electronic properties and providing additional binding contacts (e.g., halogen bonds). |

This table presents conceptual modifications and their generally expected impacts in drug design.

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. Quinazolinones and benzotriazoles are two such scaffolds with a broad range of pharmacological activities, including anticancer and antimicrobial effects. nih.govijariie.com The structure of this compound makes it an ideal precursor for synthesizing these complex heterocyclic systems.

Quinazolinones: The synthesis of quinazolinones can be achieved through the cyclization of an anthranilamide derivative (or a related precursor like 2-aminobenzylamine) with an alcohol or aldehyde. organic-chemistry.orggoogle.com The this compound molecule contains both the necessary aromatic amine and a benzyl (B1604629) alcohol moiety, which can be chemically transformed to participate in the ring-forming reaction to create novel quinazolinone derivatives. google.com

Benzotriazoles: Benzotriazoles are typically synthesized by the diazotization of an o-phenylenediamine (B120857) derivative. google.comyoutube.comslideshare.net The amino group on the this compound scaffold can be a starting point for creating the necessary diamine structure, which can then be cyclized to form a benzotriazole (B28993) ring, incorporating the benzyl alcohol portion into the final molecule. ijariie.comtsijournals.com

Deubiquitinases (DUBs) are enzymes that regulate protein turnover and are considered important therapeutic targets. nih.gov The design of specific DUB inhibitors involves creating molecules that can fit into the enzyme's active site and form key interactions to block its function.

The this compound scaffold can serve as a starting fragment for building such inhibitors. The design process would involve:

Scaffold Hopping/Elaboration: Using the benzyl alcohol as a central core.

Functional Group Modification: The amino and hydroxyl groups act as chemical "handles." They can be used to attach other chemical groups (pharmacophores) that are known to interact with specific amino acid residues in the DUB active site. nih.gov For instance, the hydroxyl group could be converted to an ether to target a hydrophobic pocket, while the amino group could be acylated to form a hydrogen bond with a key residue.

Computational Modeling: Molecular modeling can be used to predict how different derivatives of the scaffold would bind to the target DUB, guiding the synthesis of the most promising candidates. nih.gov

Through these principles, the simple this compound framework can be rationally evolved into a potent and selective enzyme inhibitor.

Advanced Characterization Techniques in Research on 4 4 Aminophenyl Benzyl Alcohol

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopy is an indispensable tool in the study of 4-(4-Aminophenyl)benzyl alcohol, offering a non-destructive means to probe its molecular features. Different spectroscopic methods provide complementary information, from the connectivity of atoms to the nature of functional groups and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In ¹H NMR spectroscopy of this compound, the aromatic protons typically appear as distinct doublets in the region of δ 6.5-7.1 ppm, corresponding to the two different chemical environments on the phenyl rings. The benzylic protons of the -CH₂OH group are observed as a singlet around δ 4.3 ppm, while the hydroxyl (-OH) and amino (-NH₂) protons present as broad singlets due to chemical exchange. rsc.org

¹³C NMR spectroscopy complements the proton data, with signals for the aromatic carbons appearing between δ 114 and δ 148 ppm. The carbon of the benzylic alcohol group (-CH₂OH) is typically found at approximately δ 63-64 ppm. rsc.org

Beyond static structural confirmation, NMR is a powerful tool for real-time reaction monitoring. youtube.com For instance, benchtop NMR has been effectively used to follow the progress of biocatalytic syntheses of aromatic amino alcohols. nih.gov This technique allows for the simultaneous tracking of reactants, intermediates, and products without the need for sample workup, providing valuable kinetic and mechanistic data. youtube.comnih.gov By monitoring changes in the concentration of specific peaks over time, researchers can gain insights into reaction rates, equilibria, and the formation of transient species. nih.gov

Table 1: Representative NMR Spectroscopic Data for this compound Data reported in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 7.01 (d) | Aromatic protons |

| ¹H | 6.56 (d) | Aromatic protons |

| ¹H | 4.94 (br s) | Amine (NH₂) and Hydroxyl (OH) protons |

| ¹H | 4.33 (s) | Benzylic protons (-CH₂OH) |

| ¹³C | 147.89 | Aromatic carbon (C-N) |

| ¹³C | 130.12 | Aromatic carbon |

| ¹³C | 128.47 | Aromatic carbon |

| ¹³C | 114.13 | Aromatic carbon |

| ¹³C | 63.65 | Benzylic carbon (-CH₂OH) |

| Source: The Royal Society of Chemistry. rsc.org |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Sensing Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for analyzing the functional groups and electronic properties of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the molecule's functional groups. The spectrum of this compound displays a broad absorption band in the 3400-3650 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the alcohol group, broadened by hydrogen bonding. nih.govlibretexts.org The N-H stretching vibrations of the primary amine group appear in a similar region (3300-3500 cm⁻¹), often as sharper peaks compared to the O-H band. libretexts.orgpressbooks.pub Other key absorptions include sp² C-H stretches from the aromatic rings (around 3010-3100 cm⁻¹) and sp³ C-H stretches from the methylene (B1212753) group (around 2900 cm⁻¹). askthenerd.com

Table 2: Characteristic IR Absorption Bands for 4-Aminobenzyl Alcohol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Alcohol (O-H stretch) | 3400 - 3650 | Broad, intense band |

| Amine (N-H stretch) | 3300 - 3500 | Sharper, less intense than O-H |

| Aromatic C-H stretch | 3020 - 3100 | Sharp |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Source: PubChem nih.gov, NC State University Libraries pressbooks.pub, Chemistry LibreTexts libretexts.org |

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The aromatic rings in this compound give rise to characteristic absorption bands in the UV region. This technique can be applied for quantitative analysis and for monitoring reactions. For example, the formation of 4-aminobenzyl alcohol via the photoreduction of 4-nitrobenzaldehyde (B150856) can be tracked using UV-Vis spectroscopy, as the spectra of the reactant and product are well-separated, allowing for both qualitative and quantitative assessment of the reaction's progress. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination of Derivatives and Metal Complexes

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound and its derivatives to elucidate their crystal structures, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A study of a polymorph of 4-aminobenzyl alcohol revealed an orthorhombic crystal system with the space group Pna2₁. st-andrews.ac.uk The analysis showed a "herringbone" structure with stacks of hydrogen-bonded molecules. st-andrews.ac.ukresearchgate.net Such detailed structural information is vital for understanding the physical properties of the compound and for designing new materials with specific packing arrangements.

Table 3: Crystallographic Data for a Polymorph of 4-Aminobenzyl Alcohol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimension a | 8.95051(15) Å |

| Unit Cell Dimension b | 5.8248(1) Å |

| Unit Cell Dimension c | 12.1645(2) Å |

| Source: Journal of Chemical Crystallography st-andrews.ac.ukresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis of Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of atoms within the top few nanometers of a material's surface. While not typically used to analyze the bulk this compound molecule itself, XPS is invaluable for studying systems where it might be used as a reactant or a modifying agent, particularly in heterogeneous catalysis. cardiff.ac.uk

For instance, in the catalytic oxidation of benzyl (B1604629) alcohol (a structurally related compound), XPS is employed to probe the surface of the catalyst, such as bimetallic nanoparticles supported on metal oxides. scielo.brmdpi.com XPS can distinguish between different oxidation states of the metals (e.g., Au⁰ vs. Auδ⁺ or Pd⁰ vs. Pd²⁺) on the catalyst surface. scielo.brresearchgate.net This information is critical because the electronic state of the active metal sites often dictates the catalyst's activity and selectivity. By correlating the XPS data with catalytic performance, researchers can develop a deeper understanding of the reaction mechanism at the surface. scielo.br

Table 4: Example XPS Binding Energies for Catalyst Components in Benzyl Alcohol Oxidation Studies

| Element (Orbital) | Species | Binding Energy (eV) |

| Pd (3d₅/₂) | Pd⁰ | ~334.8 |

| Au (4f₇/₂) | Au⁰ | ~82.7 - 83.0 |

| Au (4f₇/₂) | Auδ⁺ | ~84.3 |

| Source: SciELO scielo.br |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of powerful techniques for separating, identifying, and purifying the components of a mixture. For this compound, chromatographic methods are essential for ensuring its purity after synthesis and for isolating it from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. Due to its high resolution and sensitivity, HPLC is the method of choice for assessing the purity of synthesized batches, with purity levels often required to be greater than 95%. lgcstandards.com

In analytical HPLC, a small amount of the sample is injected into the system to be separated into its individual components. A common method for this compound involves reverse-phase (RP) chromatography using a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com By monitoring the eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification of purity.

The principles of analytical HPLC can be scaled up for preparative HPLC, which is used to purify larger quantities of the compound. labcompare.com This is particularly useful for isolating the compound from byproducts and unreacted starting materials after a chemical synthesis, yielding a high-purity product for further use. sielc.com

Table 5: Representative HPLC Conditions for the Analysis of 4-Aminobenzyl Alcohol

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Application Mode | Analytical or Preparative |

| Detection | Mass Spectrometry (MS) or UV |

| Source: SIELC Technologies sielc.com |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, TGA) for Material Stability Studies

Expected Thermal Stability of this compound

The structure of this compound combines an aminophenyl group with a benzyl alcohol moiety. The thermal stability of this compound is therefore influenced by the C-C and C-H bonds of the benzene (B151609) rings, the C-N bond of the amino group, and the C-O and O-H bonds of the alcohol group. Aromatic compounds, in general, exhibit significant thermal stability due to the resonance energy of the benzene ring. However, the functional groups are typically the first to undergo thermal degradation.

Based on available data for related compounds, the decomposition of this compound would likely initiate with the loss of the hydroxyl and amino groups, followed by the breakdown of the aromatic backbone at higher temperatures. It is known that aniline (B41778) begins to decompose at temperatures above 190°C, producing toxic and corrosive fumes. dcceew.gov.au Some sources suggest a decomposition temperature of 370°C for aniline. echemi.com The thermal decomposition of benzyl alcohol has been studied under high-temperature shock wave conditions, in the range of 1200–1600 K. researchgate.net However, under typical TGA conditions, the degradation would occur at significantly lower temperatures. The presence of both amino and alcohol functional groups on the same molecule can also lead to complex, multi-step decomposition processes.

Thermal Properties of Structurally Related Compounds

To provide a more concrete, albeit indirect, assessment of the thermal stability of this compound, the thermal decomposition data for aniline and benzyl alcohol are presented below. It is important to note that these values are for the individual parent compounds and the thermal behavior of the target compound may differ due to the interaction between the functional groups.

| Compound | Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |

|---|---|---|---|

| Aniline | > 190 | Ammonia (B1221849), Nitrogen Oxides, Carbon Monoxide | dcceew.gov.au |

| Benzyl Alcohol | Not specified in standard TGA | Benzaldehyde (B42025), Benzene, Toluene | pharm.or.jpnih.gov |

The data indicates that the initial decomposition is likely to occur in the range of temperatures where aniline starts to degrade. The biphenyl (B1667301) linkage in this compound might enhance its thermal stability compared to its individual parent compounds. The use of similar aromatic amines and benzyl alcohols in the synthesis of high-performance, thermally stable polymers further suggests that the monomer itself possesses a reasonable degree of thermal resistance.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 4-(4-aminophenyl)benzyl alcohol, and how can purity be optimized? A:

- Nucleophilic substitution : React 4-nitrobenzyl alcohol with 4-aminophenylboronic acid via Suzuki-Miyaura coupling, followed by nitro group reduction using Pd/C and hydrogen gas .

- Reductive amination : Condense 4-formylbenzyl alcohol with aniline derivatives in the presence of NaBH₃CN, ensuring pH control (6–7) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Reaction Mechanism Analysis

Q: How can computational methods elucidate the reaction mechanism of this compound in cross-coupling reactions? A:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* basis set) to study electronic effects of the amino group on reaction barriers .

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps in catalytic cycles .

- Solvent effects : Simulate solvation models (e.g., PCM) to predict solvent-dependent regioselectivity in nucleophilic substitutions .

Basic Solubility and Stability Profiling

Q: What experimental methods determine the aqueous solubility and pH stability of this compound? A:

- Shake-flask method : Saturate buffered solutions (pH 2–12) with the compound, filter, and quantify via UV-Vis (λmax ~260 nm) .

- Stability assays : Incubate samples at 25°C/40°C and analyze degradation products using LC-MS. The amino group may oxidize at pH >8, requiring inert atmospheres for storage .

Advanced Analytical Method Optimization

Q: How can conflicting NMR data for this compound derivatives be resolved? A:

- Variable temperature NMR : Identify dynamic processes (e.g., hindered rotation of the amino group) causing signal splitting .

- COSY/NOESY : Assign stereochemistry in diastereomers by correlating coupling constants and spatial proximities .

- Deuterated solvents : Use DMSO-d₆ to enhance solubility and reduce aggregation artifacts in aromatic regions .

Basic Toxicity and Safety Assessment

Q: What in vitro assays evaluate the cytotoxicity of this compound? A:

- MTT assay : Treat HepG2 cells with 0.1–100 µM compound for 48 hrs; measure mitochondrial activity via absorbance at 570 nm .

- Ames test : Assess mutagenicity using S. typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the para-aminophenyl group influence the antioxidant activity of benzyl alcohol derivatives? A:

- Radical scavenging assays : Compare DPPH/ABTS⁺ inhibition rates between this compound and analogs (e.g., 4-hydroxy or 4-methoxy derivatives). The amino group’s electron-donating capacity enhances radical neutralization .

- Electrochemical analysis : Measure oxidation potentials via cyclic voltammetry; lower potentials correlate with higher antioxidant efficacy .

Basic Crystallography and Solid-State Characterization

Q: What techniques characterize the crystalline structure of this compound? A:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Resolve hydrogen bonding between -NH₂ and -OH groups .

- PXRD : Compare experimental vs. simulated patterns to confirm phase purity .

Advanced Process Optimization via Factorial Design

Q: How can factorial design optimize the synthesis of this compound derivatives? A:

- 2³ factorial design : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Analyze yield via ANOVA to identify significant factors .

- Response surface methodology (RSM) : Model interactions between parameters and predict optimal conditions for scale-up .

Basic Spectroscopic Differentiation

Q: How do FTIR and Raman spectra distinguish this compound from structural analogs? A:

- FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) absent in non-amino derivatives .

- Raman : Detect aromatic ring breathing modes (1600 cm⁻¹) enhanced by resonance with the amino group .

Advanced In Silico Toxicology Prediction

Q: What computational tools predict the ecotoxicity of this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.